![molecular formula C22H20FN5O3 B11131578 N-[(4-fluorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131578.png)
N-[(4-fluorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, an imino group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps, typically starting with the preparation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The introduction of the fluorobenzyl group and the imino group is usually accomplished through nucleophilic substitution reactions, followed by further functionalization to introduce the methoxyethyl group and the carboxamide functionality. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Properties
- The compound has demonstrated significant anticancer activity by inhibiting protein kinases and inducing cell cycle arrest in various cancer cell lines. This mechanism is crucial for regulating cellular proliferation and survival pathways in cancer cells .
- Case Study : A study reported that the compound effectively inhibited the growth of specific cancer cell lines through modulation of signaling pathways associated with cell survival .
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Potential as a Drug Candidate
- Its unique structure allows for potential modifications to enhance efficacy and selectivity against cancer targets.
- Example : The introduction of different substituents can tailor the compound's activity towards specific molecular targets involved in tumorigenesis.
Chemical Synthesis
- Building Block for Complex Molecules
- The compound can serve as an essential building block in the synthesis of more complex organic molecules and pharmaceuticals .
- Table 1: Synthetic Routes
Step Reaction Type Key Reagents 1 Cyclization Catalysts 2 Substitution Dimethoxybenzene 3 Oxidation Oxidizing agents
Materials Science
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorobenzyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxamide: This compound has a similar core structure but differs in the substituents attached to the core.
N-(4-fluorobenzyl)-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxamide: Another similar compound with variations in the substituents.
The uniqueness of N-(4-fluorobenzyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Biological Activity
N-[(4-fluorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities that make it a candidate for further pharmacological studies. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
This compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a methoxyethyl substituent suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines. Research has shown that compounds with similar structures often interfere with cellular proliferation and induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- Enzyme Modulation : The compound is reported to modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to altered cellular responses and may be beneficial in diseases characterized by dysregulated enzyme activity .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with:
- DNA : Intercalation into DNA strands could potentially inhibit replication and transcription processes.
- Enzymatic Targets : Inhibition of key enzymes involved in metabolic pathways may lead to reduced cell viability in cancerous or pathogenic cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at specific concentrations .
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Enzyme Inhibition Assays : Research focusing on enzyme interactions revealed that the compound effectively inhibited specific kinases involved in cell signaling pathways associated with cancer progression .
Data Tables
The following table summarizes key findings from recent studies on the biological activity of the compound:
Properties
Molecular Formula |
C22H20FN5O3 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H20FN5O3/c1-31-11-10-28-19(24)16(21(29)25-13-14-5-7-15(23)8-6-14)12-17-20(28)26-18-4-2-3-9-27(18)22(17)30/h2-9,12,24H,10-11,13H2,1H3,(H,25,29) |
InChI Key |
QLROUSVMLBEULB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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